

Application Notes and Protocols for Thin Film Deposition Using Cobalt Tricarbonyl Nitrosyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **cobalt tricarbonyl nitrosyl**, $\text{Co}(\text{CO})_3\text{NO}$, as a precursor for the deposition of cobalt-containing thin films. This document is intended for professionals in research and development, including those in materials science, electronics, and potentially drug development where tailored metal coatings on biomedical devices are of interest.

Introduction to Cobalt Tricarbonyl Nitrosyl

Cobalt tricarbonyl nitrosyl is a volatile, dark red organometallic oil that serves as an effective low-temperature precursor for the deposition of cobalt and cobalt-based thin films.^{[1][2][3]} Its primary advantages include its liquid state at room temperature and high volatility, which facilitate consistent vapor delivery in deposition systems.^[3] $\text{Co}(\text{CO})_3\text{NO}$ is particularly suitable for Chemical Vapor Deposition (CVD) and electron-assisted deposition techniques.^{[4][5]}

Chemical and Physical Properties:

Property	Value
Chemical Formula	$\text{Co}(\text{CO})_3\text{NO}$
Molecular Weight	172.97 g/mol [3]
Appearance	Dark red liquid/oil[1][3]
Density	1.47 g/cm ³ [1]
Melting Point	-1.1 °C[1]
Boiling Point	50 °C[1][3]
Volatility	High; vapor pressure of 100 Torr at 25 °C[3]

Deposition Techniques and Applications

$\text{Co}(\text{CO})_3\text{NO}$ is a versatile precursor for various thin film deposition methods, each offering unique advantages for specific applications.

- **Chemical Vapor Deposition (CVD):** A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Thermal CVD using $\text{Co}(\text{CO})_3\text{NO}$ is employed for creating pure cobalt films for applications in microelectronics, such as integrated circuit silicide applications.[6]
- **Electron-Enhanced Atomic Layer Deposition (EE-ALD):** A technique that utilizes sequential exposures of a precursor and a low-energy electron beam to achieve atomic layer-by-atomic layer growth at low temperatures.[4] This method is ideal for depositing highly conformal and ultrathin cobalt films.[4]
- **Focused Electron Beam Induced Deposition (FEBID):** A direct-write technique for fabricating nanoscale structures. An electron beam is used to decompose the precursor molecules adsorbed on a surface.[7][8]

Experimental Protocols

Protocol for Thermal Chemical Vapor Deposition (CVD) of Cobalt Thin Films

This protocol outlines the steps for depositing cobalt thin films using $\text{Co}(\text{CO})_3\text{NO}$ in a thermal CVD reactor.

Materials and Equipment:

- CVD reactor with a heated substrate holder
- Vacuum pump and pressure gauges
- Mass flow controllers for precursor and carrier gas
- **Cobalt tricarbonyl nitrosyl** ($\text{Co}(\text{CO})_3\text{NO}$) precursor held in a bubbler
- Carrier gas (e.g., Argon, Nitrogen)
- Substrates (e.g., Silicon wafers, glass)
- Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)

Procedure:

- Substrate Preparation:
 - Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.
 - Dry the substrates with a nitrogen gun.
 - Load the substrates into the CVD reactor.
- System Purge:
 - Pump down the reactor to a base pressure below 1×10^{-6} Torr.
 - Purge the system with the carrier gas for at least 30 minutes to remove residual atmospheric gases.
- Deposition:

- Heat the substrate to the desired deposition temperature (typically 150-480 °C).[5]
- Heat the $\text{Co}(\text{CO})_3\text{NO}$ precursor bubbler to a controlled temperature (e.g., 25 °C) to ensure a stable vapor pressure.
- Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor.
- Maintain a constant reactor pressure during deposition.
- The deposition time will determine the final film thickness.
- Post-Deposition:
 - Stop the precursor flow and cool down the substrate under a continuous flow of carrier gas.
 - Vent the reactor to atmospheric pressure with the carrier gas before removing the substrates.

Process Parameters for Thermal CVD:

Parameter	Typical Range	Notes
Substrate Temperature	150 - 480 °C[5]	Higher temperatures (350-480 °C) generally result in higher purity films.[5] No deposition is observed below 150°C.[9]
Precursor Temperature	25 °C	To maintain a vapor pressure of approximately 100 Torr.[3]
Reactor Pressure	1 - 10 Torr	
Carrier Gas Flow Rate	10 - 100 sccm	

Protocol for Electron-Enhanced Atomic Layer Deposition (EE-ALD) of Cobalt Thin Films

This protocol describes the cyclic process for depositing cobalt thin films using $\text{Co}(\text{CO})_3\text{NO}$ and a low-energy electron source.

Materials and Equipment:

- ALD reactor equipped with an electron gun or hollow cathode plasma electron source[4]
- Fast-acting ALD valves
- Vacuum pump and pressure gauges
- $\text{Co}(\text{CO})_3\text{NO}$ precursor
- Substrates (e.g., Silicon wafers)
- In-situ monitoring tools (e.g., ellipsometer) are recommended[5]

Procedure (One ALD Cycle):

- Precursor Pulse:
 - Introduce a pulse of $\text{Co}(\text{CO})_3\text{NO}$ vapor into the reactor. The molecules will adsorb on the substrate surface.
- Purge:
 - Purge the reactor with an inert gas to remove any unadsorbed precursor molecules from the gas phase.
- Electron Exposure:
 - Expose the substrate to a low-energy electron beam (typically 75-175 eV).[5] The electrons induce the desorption of CO and NO ligands from the adsorbed precursor molecules.[5]
- Purge:
 - Purge the reactor to remove the desorbed ligands.

- Repeat:
 - Repeat the cycle to build the film layer by layer.

Process Parameters for EE-ALD:

Parameter	Typical Value	Notes
Substrate Temperature	Room Temperature (30-60 °C) [4]	The GPC is dependent on various factors including electron dose and precursor exposure.
Electron Energy	75 - 175 eV [5]	
Growth per Cycle (GPC)	Up to 1.3 Å/cycle [5]	
Precursor Pulse Time	0.5 - 2 seconds	
Electron Exposure Time	1 - 5 seconds	

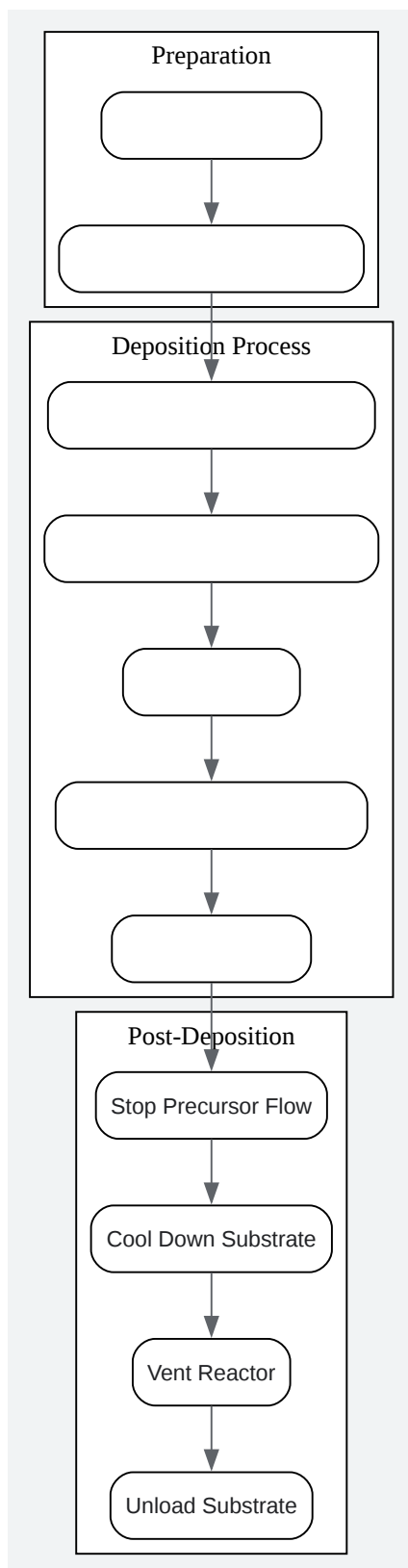
Data Presentation

Table of Deposition Parameters and Resulting Film Properties:

Deposition Method	Substrate Temperature (°C)	Precursor	Electron Energy (eV)	Resulting Film Composition	Film Resistivity ($\mu\Omega\cdot\text{cm}$)	Reference
Thermal CVD	150 - 200	$\text{Co}(\text{CO})_3\text{NO}$	N/A	Cobalt oxide with C and N contamination	-	[9]
Thermal CVD	350 - 480	$\text{Co}(\text{CO})_3\text{NO}$	N/A	High purity Cobalt	9 ± 2	[5][6]
EE-ALD	30 - 60	$\text{Co}(\text{CO})_3\text{NO}$	75 - 175	Cobalt with some N incorporation	-	[4][5]
FEBID	Room Temperature	$\text{Co}(\text{CO})_3\text{NO}$	500	~49% Co, 27% O, 14% N, 10% C	-	[8]

Visualizations

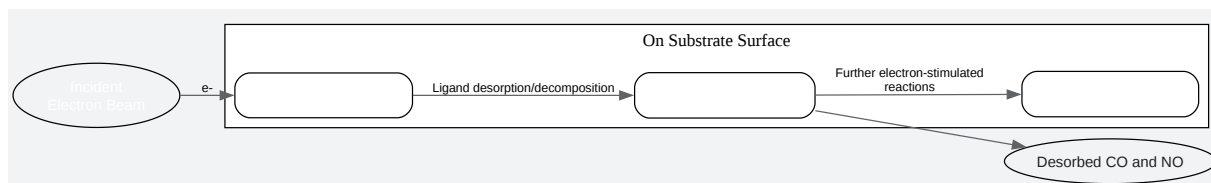
Experimental Workflow for Thermal CVD



[Click to download full resolution via product page](#)

Caption: Workflow for the Chemical Vapor Deposition of cobalt thin films.

Reaction Pathway for Electron-Induced Decomposition of $\text{Co}(\text{CO})_3\text{NO}$



[Click to download full resolution via product page](#)

Caption: Electron-induced decomposition pathway of $\text{Co}(\text{CO})_3\text{NO}$ on a substrate.

Safety and Handling

Cobalt tricarbonyl nitrosyl is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.^[1] It is also air-sensitive.^[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No film growth	Substrate temperature is too low.	Increase the substrate temperature to at least 150 °C for thermal CVD.[9]
Precursor flow is too low or blocked.	Check the bubbler temperature and carrier gas flow rate. Ensure all lines are clear.	
Poor film adhesion	Substrate surface is contaminated.	Improve the substrate cleaning procedure.
High impurity content	Deposition temperature is too low (for CVD).	Increase the deposition temperature to promote complete ligand removal.
Incomplete ligand desorption (for EE-ALD).	Optimize electron energy and dose.	
Low growth rate	Low precursor partial pressure.	Increase the bubbler temperature or carrier gas flow rate.
Insufficient electron flux (for EE-ALD).	Increase the electron beam current.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silicon nitride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CVD Materials - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]

- 5. Omega-3 Fatty Acids - Consumer [ods.od.nih.gov]
- 6. gov.uk [gov.uk]
- 7. unodc.org [unodc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atomiclayerdeposition.com [atomiclayerdeposition.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Thin Film Deposition Using Cobalt Tricarbonyl Nitrosyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-thin-film-deposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com